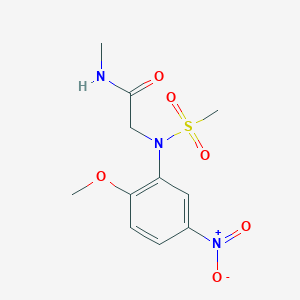![molecular formula C18H19N3O4 B5888672 N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide, also known as NM-3, is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that has been shown to have promising effects on different biological processes.
作用機序
The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide involves its ability to selectively bind to specific proteins and enzymes involved in various biological processes. N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to target proteins such as AKT, mTOR, and HDAC, which are involved in cell proliferation, survival, and differentiation. By inhibiting these proteins, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can effectively block the growth and survival of cancer cells. In neurodegenerative diseases, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to activate specific signaling pathways that promote neuronal survival and function.
Biochemical and Physiological Effects:
N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects on different biological processes. In cancer cells, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can induce apoptosis and inhibit cell proliferation by targeting specific proteins involved in these processes. In neurodegenerative diseases, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can improve cognitive function by promoting neuronal survival and function. Inflammation research has also shown that N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can reduce inflammation by inhibiting specific enzymes involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide in lab experiments is its specificity and selectivity towards specific proteins and enzymes. This allows researchers to target specific biological processes without affecting other unrelated processes. Another advantage is its relatively low toxicity, making it a safe chemical compound to use in lab experiments. However, one of the limitations of using N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the cost of synthesizing N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can be relatively high, which can limit its accessibility to researchers.
将来の方向性
There are several future directions for N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide research, including exploring its potential applications in other fields such as cardiovascular diseases and metabolic disorders. Additionally, further research is needed to optimize the synthesis method of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide to improve its purity and yield. Furthermore, the development of new analogs of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide could potentially lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties. Finally, more research is needed to fully understand the mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide and its potential side effects in vivo.
Conclusion:
In conclusion, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide is a small molecule inhibitor that has shown promising applications in various scientific research fields. Its specificity and selectivity towards specific proteins and enzymes make it a valuable tool for researchers studying different biological processes. However, further research is needed to fully understand its mechanism of action and potential side effects in vivo. Overall, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has the potential to be a valuable chemical compound for future scientific research.
合成法
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with isopropylamine to form 2-(isopropylamino)carbonyl-4-nitrobenzoic acid. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride to form N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide. The purity of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can be improved through recrystallization or chromatography techniques.
科学的研究の応用
N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurodegenerative diseases, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to protect neurons from damage and improve cognitive function. Inflammation research has also shown that N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can reduce inflammation by inhibiting specific enzymes involved in the inflammatory response.
特性
IUPAC Name |
4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(2)19-18(23)14-6-4-5-7-15(14)20-17(22)13-9-8-12(3)16(10-13)21(24)25/h4-11H,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKUWMPVZYPTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)